Acetal

Description

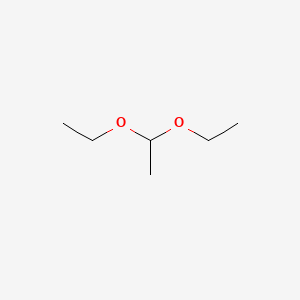

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKHKXVYLBGOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30846-29-8 | |

| Record name | 1,1-Diethoxyethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30846-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6030607 | |

| Record name | Acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c. | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol) | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.08 (AIR= 1), Relative vapor density (air = 1): 4.1 | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

105-57-7 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G14F9E2HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-148 °F (USCG, 1999), -100 °C | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Acetal functional group structure and properties

An In-Depth Technical Guide to the Acetal (B89532) Functional Group for Researchers and Drug Development Professionals

Executive Summary

The acetal functional group, characterized by a central carbon atom bonded to two alkoxy (-OR) groups, is a cornerstone of modern organic chemistry and plays a pivotal role in drug development.[1][2] As geminal diethers derived from aldehydes or ketones, acetals are distinguished by their unique stability profile: they are remarkably stable under neutral and basic conditions but are readily hydrolyzed in the presence of acid.[3][4] This reactivity dichotomy makes them exceptionally useful as protecting groups for carbonyl functionalities in complex multi-step syntheses.[5][6] This guide provides a comprehensive overview of the acetal functional group, detailing its structure, physicochemical properties, and reactivity. It includes quantitative data on stability, detailed experimental protocols for its formation and cleavage, and graphical representations of key chemical transformations, offering researchers and drug development professionals a thorough resource for leveraging acetal chemistry in their work.

Structure and Physicochemical Properties

Molecular Structure

The generalized structure of an acetal is R₂C(OR')₂, where the R groups can be hydrogen atoms or organic fragments, and the R' groups are organic fragments.[1] If the parent carbonyl was a ketone, the resulting structure is sometimes called a ketal, though IUPAC considers ketals a subset of acetals.[1] The central carbon atom is sp³ hybridized, resulting in a tetrahedral geometry.[1] When the two R' groups are part of the same molecule, a cyclic acetal is formed, which is common when diols like ethylene (B1197577) glycol are used in the synthesis.[7] The formation of these five- or six-membered rings is often entropically favored over the formation of acyclic acetals.[1]

Physicochemical Properties

Acetals are generally stable, colorless liquids or solids with properties similar to ethers. They are unreactive towards bases, nucleophiles, and many oxidizing and reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6][8][9] This inertness under many common reaction conditions is the foundation of their utility as protecting groups.[5] The stability of acetals, particularly towards hydrolysis, is influenced by both steric and electronic factors. Increased steric bulk around the acetal carbon can hinder the approach of water, increasing stability.[10]

The material properties of polyacetal (polyoxymethylene or POM), a polymer derived from formaldehyde, highlight the inherent stability of the acetal linkage. Polyacetal is a high-strength, low-friction engineering plastic with excellent dimensional stability, chemical resistance to solvents and hydrocarbons, and low moisture absorption.[11][12][13] There are two primary types: homopolymer (e.g., Delrin®) and copolymer, with the copolymer generally offering improved thermal stability and resistance to hydrolysis in hot water.[12][14]

Reactivity: Formation and Hydrolysis

The chemistry of acetals is dominated by the equilibrium between the carbonyl compound and the acetal, which is catalyzed by acid.

Acetal Formation

Acetals are synthesized by the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol. The reaction proceeds through a hemiacetal intermediate.[7] The overall process is reversible, and to drive the equilibrium toward the acetal product, water must be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by using chemical dehydrating agents like trialkyl orthoformates.[1][15]

The mechanism involves several key steps:

-

Protonation of the carbonyl oxygen by the acid catalyst, increasing its electrophilicity.[7]

-

Nucleophilic attack by one molecule of alcohol on the carbonyl carbon to form a tetrahedral intermediate.

-

Deprotonation to yield the neutral hemiacetal.[7]

-

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).[1]

-

Loss of water to form a resonance-stabilized oxocarbenium ion.[16]

-

Attack by a second molecule of alcohol on the carbocation.

-

Deprotonation to give the final acetal product and regenerate the acid catalyst.[1]

Acetal Hydrolysis

The hydrolysis of an acetal back to its parent aldehyde or ketone and alcohol is the microscopic reverse of the formation reaction.[16] It is catalyzed by aqueous acid and typically involves a large excess of water to drive the equilibrium away from the acetal.[3] The mechanism is essentially an Sₙ1-type reaction where an alkoxy group is protonated, leaves to form a resonance-stabilized carbocation, which is then attacked by water.[16][17]

References

- 1. Acetal - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Acetals as protecting groups [quimicaorganica.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. All You Need to Know about Acetal Properties, Challenges and Benefits | HP Manufacturing [hpmanufacturing.com]

- 12. curbellplastics.com [curbellplastics.com]

- 13. xometry.com [xometry.com]

- 14. professionalplastics.com [professionalplastics.com]

- 15. Dimethyl Acetals [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed acetal (B89532) formation, a fundamental reaction in organic synthesis, particularly for the protection of carbonyl groups in multi-step synthetic pathways. This document details the reaction kinetics, thermodynamics, and experimental protocols, offering valuable insights for professionals in research and drug development.

Introduction

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by the presence of two alkoxy (-OR) groups attached to the same carbon atom. Their formation is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol.[1][2][3] Due to their stability under neutral and basic conditions, acetals serve as excellent protecting groups for aldehydes and ketones against nucleophilic attack or reduction.[2][4] The reaction proceeds through a hemiacetal intermediate, and the overall equilibrium can be manipulated to favor either acetal formation or hydrolysis.[2][5][6]

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed formation of an acetal is a multi-step process involving protonation, nucleophilic attack, and dehydration. The generally accepted mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7][8]

-

Nucleophilic Attack by the First Alcohol Molecule: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.[2][6]

-

Deprotonation to Form the Hemiacetal: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly added alkoxy group, yielding a neutral hemiacetal intermediate.[2][6]

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][6]

-

Formation of a Resonance-Stabilized Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, resulting in the formation of a resonance-stabilized oxocarbenium ion. The formation of this intermediate is often the rate-determining step of the overall reaction.[2][9][10]

-

Nucleophilic Attack by the Second Alcohol Molecule: A second molecule of the alcohol attacks the electrophilic carbon of the oxocarbenium ion.[2][6]

-

Deprotonation to Yield the Acetal: Finally, deprotonation of the resulting protonated acetal regenerates the acid catalyst and yields the final acetal product.[2][6]

The following diagram illustrates this mechanistic pathway.

References

- 1. [The catalytic rate constant. Effect of acetone on acidic hydrolysis of ester cyclohexyl acidacetylomethyl (AmMC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. data.epo.org [data.epo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 9. Acceleration of Acetal Hydrolysis by Remote Alkoxy Groups: Evidence for Electrostatic Effects on the Formation of Oxocarbenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Strategic Role of Acetals as Carbonyl Protecting Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of acetals as protecting groups for carbonyl functionalities, a cornerstone strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). We will delve into the mechanisms of formation and cleavage, provide detailed experimental protocols, and present quantitative data to aid in the selection and application of these critical protecting groups.

Introduction: The Imperative of Carbonyl Protection

In multi-step organic synthesis, the reactivity of a carbonyl group (aldehyde or ketone) can interfere with desired transformations at other sites within the molecule. Protecting groups are employed to temporarily mask the carbonyl's reactivity, rendering it inert to specific reagents and reaction conditions. Acetals are among the most widely used protecting groups for carbonyls due to their ease of formation, stability across a broad range of reaction conditions, and typically straightforward removal.

The fundamental principle of acetal (B89532) protection lies in converting the reactive sp²-hybridized carbonyl carbon into a less reactive sp³-hybridized carbon. This is achieved by reacting the carbonyl compound with an alcohol, most commonly a diol, under acidic conditions.

Mechanism of Acetal Formation and Deprotection

The formation of an acetal is a reversible, acid-catalyzed process. The reaction proceeds through a hemiacetal intermediate. To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

Deprotection, or the cleavage of the acetal to regenerate the carbonyl, is achieved by treating the acetal with aqueous acid, thereby leveraging the principle of Le Châtelier to shift the equilibrium back towards the starting materials.

Stability of Acetal Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetal (B89532) protecting groups are indispensable tools in modern organic synthesis, particularly within the intricate molecular landscapes of pharmaceutical development. Their widespread use stems from a crucial characteristic: the ability to mask the reactivity of carbonyl functionalities (aldehydes and ketones) under specific conditions, only to be selectively removed later. This guide provides a comprehensive technical overview of the stability of acetal protecting groups in acidic and basic media, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the rational selection and application of these vital chemical motifs.

Core Principles: pH-Dependent Stability

The utility of acetals as protecting groups is fundamentally rooted in their differential stability across the pH spectrum. They are valued for their robustness in neutral to strongly basic environments, yet readily cleaved under acidic conditions. This dichotomy allows for the selective manipulation of other functional groups within a molecule that may be sensitive to basic reagents, while the carbonyl remains inert.

In Basic and Neutral Media:

Acetal protecting groups exhibit remarkable stability in the presence of a wide array of basic and nucleophilic reagents.[1][2] This includes common reagents used in drug development and organic synthesis such as organometallic reagents (e.g., Grignard reagents), metal hydrides (e.g., lithium aluminum hydride), and strong bases (e.g., alkoxides).[1][2] The stability in basic media is attributed to the absence of a viable reaction pathway. The ether-like linkages of the acetal lack an acidic proton for a base to abstract, and the alkoxide leaving groups are poor, thus preventing nucleophilic attack at the central carbon.

In Acidic Media:

Conversely, acetals are labile in acidic environments, undergoing hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol or diol.[3][4] The rate of this acid-catalyzed hydrolysis is a critical parameter for their effective use and is influenced by several structural and environmental factors.

Quantitative Analysis of Acetal Stability

The stability of an acetal protecting group is often quantified by its hydrolysis rate under specific pH conditions. The following tables summarize the half-lives (t½) of representative acyclic and cyclic acetals at various pH values, providing a quantitative basis for comparison.

Table 1: Half-lives (t½) of Acyclic Acetals at Various pH Values

| Acetal Protecting Group | Structure | pH 5.0 (t½) | pH 6.0 (t½) | pH 6.5 (t½) |

| Benzaldehyde dimethyl acetal | Ph-CH(OCH₃)₂ | ~70.4 hours[5] | - | - |

| Acetaldehyde diethyl acetal | CH₃-CH(OCH₂CH₃)₂ | - | - | - |

| Acetone dimethyl ketal | (CH₃)₂C(OCH₃)₂ | 32.33 ± 0.90 hours[5] | ~97 hours[5] | ~582 hours[5] |

Note: Data is compiled from various sources and conditions may vary. The provided values serve as a comparative guide.

Table 2: Half-lives (t½) of Cyclic Acetals at Various pH Values

| Acetal Protecting Group | Structure | pH 5.0 (t½) | pH 6.0 (t½) | pH 6.5 (t½) |

| 2-Phenyl-1,3-dioxolane | - | - | - | |

| 2-Methyl-1,3-dioxolane | - | - | - | |

| 2,2-Dimethyl-1,3-dioxolane | 33 hours[5] | - | - |

Note: The stability of cyclic acetals is generally greater than their acyclic counterparts due to entropic factors.[6]

Factors Influencing Acetal Stability

The rate of acid-catalyzed hydrolysis is not solely dependent on pH but is also significantly influenced by the acetal's structure.

-

Acyclic vs. Cyclic Acetals: Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards hydrolysis than their acyclic counterparts.[6][7] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is less favorable.[6] It has been reported that diethyl acetals hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane (B20135) derivatives.[6]

-

Electronic Effects: The electronic nature of the substituents on the parent carbonyl compound plays a crucial role. Electron-donating groups stabilize the intermediate carboxonium ion formed during hydrolysis, thereby accelerating the cleavage rate.[3][5] Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower hydrolysis.[5] A Hammett correlation study on the hydrolysis of benzylidene acetals revealed a ρ value of approximately -4.06, indicating a strong dependence on the electronic properties of the substituents and suggesting a significant buildup of positive charge in the transition state.[5]

-

Steric Effects: The degree of substitution at the central acetal carbon also impacts the hydrolysis rate. In general, ketals (derived from ketones) hydrolyze faster than acetals (derived from aldehydes), which in turn are more labile than formals (derived from formaldehyde).[8] This trend correlates with the stability of the corresponding carbocation intermediate (tertiary > secondary > primary).[8]

Mechanistic Insights

The distinct stability profiles of acetals in acidic and basic media are a direct consequence of their reaction mechanisms.

Acid-Catalyzed Hydrolysis

The hydrolysis of an acetal in an acidic medium is a multi-step equilibrium process. The generally accepted mechanism involves the following key steps:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

A Deep Dive into Acetals, Ketals, and Hemiacetals: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of the core chemical principles, stability, reactivity, and practical applications of acetals, ketals, and hemiacetals in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the fundamental differences between acetals, ketals, and hemiacetals, focusing on their chemical structure, formation mechanisms, relative stability, and reactivity. Designed for researchers, scientists, and drug development professionals, this document delves into the practical implications of these functional groups, including their role as protecting groups in organic synthesis and their presence in bioactive molecules. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding and practical application of these important chemical entities.

Core Structural Distinctions and Nomenclature

At the heart of the distinction between these compounds lies the connectivity at a single carbon atom. A carbon atom singly bonded to two oxygen atoms is the defining feature of these functional groups.

-

Hemiacetals possess one hydroxyl (-OH) group and one alkoxy (-OR) group attached to the same carbon atom. They are formed from the reaction of an aldehyde with an alcohol.[1]

-

Hemiketals are structurally analogous to hemiacetals but are derived from a ketone instead of an aldehyde. The central carbon is bonded to one hydroxyl (-OH) group and one alkoxy (-OR) group, in addition to two other carbon substituents.[2]

-

Acetals feature two alkoxy (-OR) groups bonded to the same carbon atom. They are derived from aldehydes.[1]

-

Ketals are the ketone-derived counterparts of acetals, with two alkoxy (-OR) groups and two carbon substituents attached to the central carbon. Historically, the term "ketal" was used to distinguish these from aldehyde-derived acetals; however, modern IUPAC nomenclature often considers ketals as a subclass of acetals.[3]

The hybridization of the central carbon atom also distinguishes these functional groups. In the parent aldehyde or ketone, the carbonyl carbon is sp² hybridized and trigonal planar. Upon formation of a hemiacetal/hemiketal or acetal (B89532)/ketal, this carbon becomes sp³ hybridized with a tetrahedral geometry.[3]

Formation Mechanisms: A Tale of Equilibrium

The formation of hemiacetals, hemiketals, acetals, and ketals is a reversible process governed by equilibrium. The reaction conditions, particularly the presence of acid or base and the concentration of reactants and products, play a crucial role in driving the reaction toward the desired product.

Hemiacetal and Hemiketal Formation

The formation of a hemiacetal or hemiketal is the initial step in the reaction between a carbonyl compound and an alcohol. This reaction can be catalyzed by either acid or base.[4]

-

Acid-Catalyzed Formation: The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields the hemiacetal.[4]

-

Base-Catalyzed Formation: A strong base deprotonates the alcohol to form a more nucleophilic alkoxide ion. The alkoxide then attacks the carbonyl carbon, and subsequent protonation of the resulting anion yields the hemiacetal.[4]

Acyclic hemiacetals are often unstable and exist primarily as intermediates in solution.[2] However, cyclic hemiacetals, formed from intramolecular reactions of molecules containing both a carbonyl and a hydroxyl group, are significantly more stable, especially when they form five- or six-membered rings.[2] This is particularly evident in the chemistry of carbohydrates, where sugars like glucose exist predominantly in their cyclic hemiacetal form.[2]

Acetal and Ketal Formation

The formation of an acetal or ketal requires a second equivalent of alcohol and is typically carried out under acidic conditions. The hemiacetal intermediate is a prerequisite for this transformation.[5] The reaction proceeds via the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). This intermediate is then attacked by a second molecule of alcohol, and subsequent deprotonation yields the acetal.[6]

To drive the equilibrium toward the acetal product, water is usually removed from the reaction mixture, for example, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5]

Stability and Reactivity: A Comparative Analysis

A key differentiator between these functional groups is their stability under various conditions, which dictates their utility in chemical synthesis and their behavior in biological systems.

-

Hemiacetals and Hemiketals: As mentioned, acyclic hemiacetals are generally unstable and are in equilibrium with the starting carbonyl compound and alcohol in solution.[4] Their reactivity largely mirrors that of aldehydes and ketones.[4] Cyclic hemiacetals, however, exhibit greater stability.[4]

-

Acetals and Ketals: In contrast, acetals and ketals are significantly more stable and are not in equilibrium with their corresponding carbonyl compounds under neutral or basic conditions.[4] This stability makes them excellent protecting groups for aldehydes and ketones against nucleophiles and bases.[4] However, the formation of acetals is a reversible process, and they are readily hydrolyzed back to the parent carbonyl and alcohol under aqueous acidic conditions.[7]

The rate of hydrolysis of acetals and ketals is influenced by their structure. Generally, ketals hydrolyze faster than acetals due to the greater stability of the tertiary carbocation intermediate compared to the secondary one.

Quantitative Data on Stability and Reactivity

The following table summarizes the relative rates of hydrolysis for a series of acetals and ketals, providing a quantitative measure of their stability in acidic conditions.

| Acetal/Ketal | Parent Carbonyl | Relative Rate of Hydrolysis (k_rel) |

| Benzaldehyde diethyl acetal | Benzaldehyde | 1 |

| Cyclohexanone diethyl ketal | Cyclohexanone | 3,600 |

| Acetone diethyl ketal | Acetone | 12,000 |

| Cyclopentanone diethyl ketal | Cyclopentanone | 27,000 |

| p-Nitrobenzaldehyde diethyl acetal | p-Nitrobenzaldehyde | 0.1 |

| p-Methoxybenzaldehyde diethyl acetal | p-Methoxybenzaldehyde | 3,300 |

Data adapted from various sources on acetal hydrolysis kinetics.

Role in Drug Development and Organic Synthesis

The distinct stability profiles of acetals and hemiacetals make them valuable tools in the hands of medicinal chemists and synthetic organic chemists.

Protecting Groups in Organic Synthesis

The stability of acetals and ketals in neutral to basic conditions makes them ideal protecting groups for aldehydes and ketones. By converting a carbonyl group to an acetal, its reactivity towards nucleophiles and bases is masked, allowing for chemical transformations to be carried out on other parts of the molecule. The carbonyl group can then be easily regenerated by acid-catalyzed hydrolysis.[4] Cyclic acetals, often formed using ethylene (B1197577) glycol, are particularly common due to the favorable thermodynamics of their formation.[6]

Acetals and Hemiacetals in Drug Molecules

The acetal and hemiacetal moieties are found in a variety of biologically active molecules and approved drugs. Their presence can influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Prodrugs: The lability of the acetal or hemiacetal linkage under acidic conditions can be exploited in prodrug design. A drug molecule can be modified with an acetal group to improve properties like solubility or to mask a reactive functional group. Once in the acidic environment of the stomach or lysosomes, the acetal can be hydrolyzed to release the active drug.

-

Bioactive Natural Products: Many complex natural products with significant biological activity contain acetal or ketal functionalities. For instance, the spiroketal unit is a common motif in a number of polyether antibiotics.

-

Carbohydrate-Based Drugs: Given that carbohydrates naturally exist as cyclic hemiacetals, many drugs that are carbohydrate mimics or derivatives will contain this functional group. These are crucial for their interaction with biological targets like enzymes and receptors.

The metabolism of drugs can also involve the formation or cleavage of acetal and hemiacetal groups. For example, the oxidative metabolism of certain drugs by cytochrome P450 enzymes can lead to the formation of unstable hemiacetals that then decompose to aldehydes or ketones.[3]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of an acyclic acetal, a cyclic acetal, and a stable cyclic hemiacetal (lactol).

Synthesis of Acetaldehyde (B116499) Diethyl Acetal (Acyclic Acetal)

This protocol is adapted from a standard procedure in Organic Syntheses.

Materials:

-

Acetaldehyde

-

95% Ethyl alcohol

-

Anhydrous calcium chloride

-

Ice-water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a large flask, combine 95% ethyl alcohol and granulated anhydrous calcium chloride.

-

Cool the mixture in an ice-water bath to below 10 °C.

-

Slowly add freshly distilled acetaldehyde to the cooled alcohol-calcium chloride mixture.

-

Stopper the flask and shake vigorously for several minutes.

-

Allow the mixture to stand at room temperature for 1-2 days with occasional shaking. The mixture will separate into two layers.

-

Separate the upper layer, which contains the crude acetal.

-

Wash the crude product with water to remove any remaining alcohol and calcium salts.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Purify the acetaldehyde diethyl acetal by fractional distillation.

Synthesis of a Cyclic Acetal: Protection of a Ketone

This general procedure describes the formation of a cyclic acetal using ethylene glycol as a protecting group for a ketone.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude cyclic acetal, which can be further purified by distillation or chromatography if necessary.

Synthesis of a Stable Cyclic Hemiacetal (Lactol)

This protocol outlines the reduction of a lactone to a lactol.

Materials:

-

Lactone (e.g., a γ-butyrolactone derivative)

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or dichloromethane)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Dry ice/acetone bath

-

Methanol

-

Rochelle's salt solution (potassium sodium tartrate) or dilute HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the lactone in anhydrous solvent in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.0 to 1.2 equivalents) to the cooled lactone solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add Rochelle's salt solution, stirring vigorously until two clear layers form. Alternatively, quench with dilute HCl.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude lactol, which can be purified by column chromatography.

Conclusion

Acetals, ketals, and hemiacetals represent a class of functional groups with nuanced but significant differences in their structure, stability, and reactivity. A thorough understanding of these differences is paramount for their effective application in organic synthesis and drug development. While hemiacetals are often transient intermediates, their cyclic forms are notably stable and are fundamental to the structure of carbohydrates. Acetals and ketals, with their stability in neutral and basic media, serve as indispensable protecting groups for carbonyl functionalities. The presence and strategic manipulation of these groups are crucial in the design and synthesis of complex molecules, including a wide array of pharmaceuticals. The experimental protocols and quantitative data provided herein offer a practical framework for researchers to leverage the unique chemical properties of these functional groups in their scientific endeavors.

References

- 1. byjus.com [byjus.com]

- 2. xometry.com [xometry.com]

- 3. organicchemexplained.com [organicchemexplained.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

A Technical Guide to Stereoelectronic Effects in Acetal Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the stereoelectronic effects that govern the reactivity and selectivity of acetal (B89532) substitution reactions. A fundamental understanding of these principles is critical for professionals in drug development and organic synthesis, as acetals are prevalent in many biologically active molecules, particularly carbohydrates. This document outlines the theoretical basis of these effects, presents quantitative data from key experiments, details relevant experimental protocols, and illustrates the core concepts with logical diagrams.

Introduction to Stereoelectronic Effects in Acetals

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the energy and reactivity of a molecule. In acetal chemistry, these effects are paramount, dictating conformational preferences and the pathways of substitution reactions. Acetal substitution reactions frequently proceed through oxocarbenium ion intermediates.[1][2] The stability of both the ground state acetal and the transition states leading to these intermediates is heavily influenced by orbital alignment. A thorough grasp of these principles is essential for predicting reaction outcomes and designing molecules with specific stability and reactivity profiles, such as glycosidic drugs or prodrugs.

The most significant stereoelectronic effect in acetals is the anomeric effect , which describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance this may cause. This effect is a departure from simple steric considerations and is rooted in orbital interactions.

The Anomeric Effect: Orbital Basis and Conformational Consequences

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding (σ) orbital of the C1-X bond, where X is the anomeric substituent. This n → σ donation is most effective when the orbitals have an anti-periplanar (180°) alignment.

-

Axial Anomers: In the axial conformation, a lone pair on the ring oxygen is perfectly anti-periplanar to the C-X bond, allowing for maximum n → σ* overlap and stabilization.

-

Equatorial Anomers: In the equatorial conformation, the orbital alignment is gauche, resulting in a weaker stabilizing interaction.

This orbital overlap not only stabilizes the axial conformer but also leads to predictable changes in bond lengths; the C-O bond within the ring shortens, and the C-X anomeric bond lengthens.

Stereoelectronic Control in Acetal Substitution Reactions

The acid-catalyzed hydrolysis of acetals is a representative substitution reaction that highlights the role of stereoelectronic effects. The reaction typically proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular departure of the leaving group to form a resonance-stabilized oxocarbenium ion.[3][4]

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

-

Protonation: One of the alkoxy oxygens is protonated, converting the alkoxy group into a good leaving group.[5]

-

Leaving Group Departure: The protonated leaving group is expelled. This step is assisted by the lone pair electrons on the other oxygen atom, leading to the formation of a planar, resonance-stabilized oxocarbenium ion.[4][5]

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A final proton transfer yields the hemiacetal, which can then hydrolyze further to the corresponding aldehyde or ketone.

Stereoelectronic effects are crucial in the second step. According to Deslongchamps' theory of stereoelectronic control , the cleavage of the C-OR bond is most efficient when a lone pair on the other oxygen atom is oriented anti-periplanar to the breaking bond.[6][7][8] This alignment allows for continuous overlap of the lone pair orbital with the developing empty p-orbital on carbon, stabilizing the transition state and lowering the activation energy.

This principle explains why axial anomers, which are already poised in a conformation that allows for this anti-periplanar arrangement, often exhibit faster hydrolysis rates than their equatorial counterparts. However, this is not a universal rule; the overall rate is a complex interplay of ground state stability and transition state stabilization.[7][9]

Quantitative Analysis of Stereoelectronic Effects

The magnitude of stereoelectronic effects can be quantified by comparing the rates of hydrolysis for different acetal isomers. The relative rates provide insight into the energetic differences between the respective transition states.

| Compound/Anomer Pair | Solvent/Conditions | Relative Rate of Hydrolysis (k_axial / k_equatorial) | Reference |

| Methyl α-D-glucopyranoside vs. Methyl β-D-glucopyranoside | Acidic water | ~1.3 - 3.2 | [7] |

| 2-Methoxy-tetrahydropyran (cis vs. trans) | 80% aq. dioxane, 0.01 M HCl | ~10 | Deslongchamps (1983)[8] |

| 4-tert-Butyl-2-methoxy-tetrahydropyran (cis vs. trans) | 80% aq. dioxane, 0.01 M HCl | >1000 | Deslongchamps (1983)[8] |

Note: In the glucopyranoside examples, the α-anomer has an axial-like methoxy (B1213986) group relative to the ring oxygen's lone pairs, while the β-anomer is equatorial. For 2-methoxy-tetrahydropyrans, the cis isomer has the methoxy group axial, and the trans is equatorial.

The data clearly show that acetals capable of adopting a conformation with an anti-periplanar lone pair to the leaving group generally hydrolyze faster. The dramatic increase in rate for the conformationally locked 4-tert-butyl system highlights the importance of maintaining the ideal orbital alignment for transition state stabilization.

Experimental Protocols

Protocol: Kinetic Analysis of Acetal Hydrolysis by ¹H NMR Spectroscopy

This protocol describes a typical experiment to determine the rate of acid-catalyzed hydrolysis of a model acetal, such as 2-methoxy-tetrahydropyran.

1. Materials and Reagents:

-

Acetal substrate (e.g., 2-methoxy-tetrahydropyran)

-

Deuterated solvent (e.g., D₂O or dioxane-d₈/D₂O mixture)

-

Acid catalyst (e.g., DCl in D₂O)

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

-

NMR tubes, micropipettes, thermostat-controlled NMR spectrometer.

2. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the acid catalyst (e.g., 0.1 M DCl in D₂O).

-

Prepare a stock solution of the internal standard in the chosen deuterated solvent.

-

In a vial, accurately weigh a precise amount of the acetal substrate.

-

Dissolve the substrate in a known volume of the internal standard solution to create the substrate solution.

-

-

Reaction Initiation and Monitoring:

-

Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).

-

Place a known volume (e.g., 500 µL) of the substrate solution into an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentration and purity.

-

Initiate the reaction by adding a precise volume of the acid catalyst stock solution (e.g., 50 µL) to the NMR tube. Mix quickly and thoroughly.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

-

-

Data Analysis:

-

For each spectrum, integrate a well-resolved peak corresponding to the acetal substrate and a peak from the internal standard.

-

Calculate the concentration of the acetal at each time point by comparing its integral to the integral of the constant-concentration internal standard.

-

Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.

-

If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).

-

Conclusion and Implications for Drug Development

Stereoelectronic effects, particularly the anomeric effect and the requirement for anti-periplanar orbital alignment during cleavage, are fundamental principles that dictate the behavior of acetals. For researchers in drug development, these concepts are not merely academic; they have profound practical implications. The stability of a glycosidic bond in a carbohydrate-based drug, its susceptibility to enzymatic cleavage, and the design of acid-sensitive linkers for prodrugs are all governed by these effects. A deep understanding and application of these principles enable the rational design of more stable, selective, and effective therapeutic agents.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. scribd.com [scribd.com]

- 8. Stereoelectronic Effects in Organic Chemistry - Pierre Deslongchamps - Google Books [books.google.com.sg]

- 9. pubs.acs.org [pubs.acs.org]

Chiral Acetals: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Acetals in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount challenge, particularly in the synthesis of complex chiral molecules such as pharmaceuticals and natural products. Asymmetric synthesis, the methodology for selectively producing one enantiomer or diastereomer of a chiral compound, has become an indispensable tool. Among the various strategies employed, the use of chiral acetals has emerged as a powerful and versatile approach for introducing stereocenters with a high degree of predictability and efficiency.